An In-Depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid
An In-Depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid, commonly known in the scientific community as Cbz-L-norvaline, is a pivotal synthetic building block, particularly in the realm of peptide chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties
Cbz-L-norvaline is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| Melting Point | 85-87 °C | [2] |
| Appearance | White to light yellow crystal powder | [3] |
| Purity | Typically ≥98% | [2] |
| CAS Number | 21691-44-1 | [4] |
Solubility: (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid exhibits moderate solubility in polar organic solvents such as methanol and ethanol. Its solubility in water is limited due to the presence of the hydrophobic benzyloxycarbonyl group and the alkyl side chain. For practical applications in synthesis, it is often dissolved in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Spectroscopic Data
The structural integrity of Cbz-L-norvaline can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1710 cm⁻¹ due to the formation of hydrogen-bonded dimers.[5] The presence of the carbamate group introduces additional characteristic absorptions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for Cbz-L-norvaline include:
-
Aromatic protons from the benzyl group, typically appearing in the range of 7.2-7.4 ppm.
-
A singlet for the benzylic CH₂ protons of the Cbz group around 5.1 ppm.
-
A multiplet for the α-proton (the proton on the carbon adjacent to the carbonyl and amino groups) around 4.3 ppm.
-
Multiplets for the protons of the propyl side chain.
-
A broad singlet for the carboxylic acid proton , which is highly deshielded and can appear far downfield (10-12 ppm or even broader).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum shows distinct signals for each carbon atom. Expected chemical shifts for Cbz-L-norvaline include:
-
The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-180 ppm.
-
The carbonyl carbon of the carbamate group appears around 156 ppm.
-
The aromatic carbons of the benzyl group are found between 127 and 137 ppm.
-
The benzylic carbon of the Cbz group is observed around 67 ppm.
-
The α-carbon resonates at approximately 54 ppm.
-
The carbons of the propyl side chain will appear in the upfield region of the spectrum.[6]
Chemical Properties and Reactivity
The chemical behavior of (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid is dictated by its three primary functional groups: the carboxylic acid, the Cbz-protected amine, and the pentanoic acid side chain.
The Carbobenzyloxy (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis, serving as a robust protecting group for the α-amino group of amino acids.[7] Its stability under a wide range of conditions, coupled with its selective removal, makes it highly valuable.
Protection Mechanism: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion.
Diagram: Cbz Protection of an Amine
Caption: General mechanism for the protection of an amine with benzyl chloroformate (Cbz-Cl).
Deprotection Mechanism: The removal of the Cbz group is a critical step in peptide synthesis. The most common method is catalytic hydrogenolysis, which involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide.
Diagram: Cbz Deprotection by Hydrogenolysis
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Applications in Peptide Synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis
In solution-phase synthesis, Cbz-L-norvaline can be coupled with another amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The Cbz group prevents self-coupling and ensures that the desired peptide bond is formed.
Solid-Phase Peptide Synthesis (SPPS)
While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern automated SPPS due to its base-lability, the Cbz group remains relevant, particularly in the synthesis of specific peptide fragments that may later be coupled in solution.
Experimental Protocols
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid
A common method for the synthesis of Cbz-L-norvaline involves the reaction of L-norvaline with benzyl chloroformate.
Materials:
-
L-norvaline
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve L-norvaline in an aqueous solution of sodium hydroxide in a flask and cool the mixture in an ice bath.
-
While stirring vigorously, slowly add benzyl chloroformate to the cooled solution, maintaining the temperature between 0-5 °C. Simultaneously, add a solution of sodium hydroxide to keep the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, continue stirring the mixture at room temperature for a few hours to ensure the reaction goes to completion.
-
Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will cause the Cbz-L-norvaline to precipitate.
-
Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product.
Peptide Coupling using (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic Acid
This protocol outlines a general procedure for coupling Cbz-L-norvaline to another amino acid ester in solution.
Materials:
-
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid (Cbz-L-norvaline)
-
An amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
A coupling reagent (e.g., DCC or EDC)
-
A base (e.g., N-methylmorpholine or triethylamine)
-
A suitable solvent (e.g., dichloromethane or DMF)
-
Magnetic stirrer
Procedure:
-
Dissolve Cbz-L-norvaline in the chosen solvent in a reaction flask.
-
In a separate flask, suspend the amino acid ester hydrochloride in the same solvent and add the base to neutralize the hydrochloride and generate the free amine.
-
Add the solution of the free amino acid ester to the solution of Cbz-L-norvaline.
-
Cool the mixture in an ice bath and add the coupling reagent portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, then with a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: General Peptide Coupling Workflow
Caption: A generalized workflow for the solution-phase coupling of Cbz-L-norvaline.
Safety and Handling
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid is an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid is a versatile and indispensable reagent in the synthesis of peptides and peptidomimetics. A thorough understanding of its chemical properties, reactivity, and handling procedures is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview to assist researchers in leveraging the full potential of this important synthetic building block.
References
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Organic Syntheses Procedure. (1985). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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PubChem. (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid. [Link]
- Google Patents. (2007). Method for synthesis of L-norvaline.
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 117(11), 2998-3007.
- Google Patents. (2007). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
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PubChem. N-Carbobenzoyl-DL-valine. National Center for Biotechnology Information. [Link]
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NIST. Benzoic acid, 2-amino-, pentyl ester. National Institute of Standards and Technology. [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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NIST. Pentanoic acid. National Institute of Standards and Technology. [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
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FooDB. Showing Compound Norvaline (FDB005441). [Link]
-
MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]
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